PY-60 vs. XMU-MP-1: Superior YAP Target Gene Induction in Direct Head-to-Head Comparison
In a direct head-to-head comparison in 293A cells, PY-60 produced significantly higher transcriptional activation of YAP target genes than the MST1/2 inhibitor XMU-MP-1. PY-60 (20 µM, 24 hours) induced ANKRD1 transcript levels that were approximately 3-fold higher than those achieved by XMU-MP-1 (1 µM, 24 hours), and CYR61 transcript levels that were approximately 2.5-fold higher [1]. TEAD-LUC reporter luminance values with PY-60 treatment reached approximately 8-fold over baseline versus approximately 4-fold over baseline with XMU-MP-1 treatment [1].
| Evidence Dimension | Transcriptional activation of YAP target genes (relative transcript levels) |
|---|---|
| Target Compound Data | ANKRD1: ~15-fold induction; CYR61: ~10-fold induction |
| Comparator Or Baseline | XMU-MP-1: ANKRD1 ~5-fold induction; CYR61 ~4-fold induction |
| Quantified Difference | PY-60 induces ~3-fold higher ANKRD1 and ~2.5-fold higher CYR61 transcript levels |
| Conditions | 293A cells, 24-hour treatment, PY-60 at 20 µM, XMU-MP-1 at 1 µM |
Why This Matters
This direct comparative evidence enables users to select PY-60 with confidence over upstream kinase inhibitors when robust YAP transcriptional output is the experimental objective.
- [1] Shalhout SZ, Yang PY, Grzelak EM, et al. Extended Data Fig. 3: PY-60 promotes YAP dephosphorylation and activates a more robust YAP-dependent transcriptional program than MST1/2 inhibitor XMU-MP-1. Nat Chem Biol. 2021;17(7). View Source
